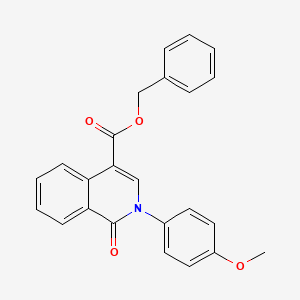

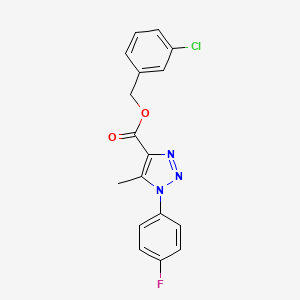

Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the compound’s atomic connectivity, functional groups, and molecular weight .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. Factors such as the compound’s functional groups, stereochemistry, and reaction conditions can influence its reactivity .Physical and Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. These properties can be influenced by factors such as the compound’s molecular structure and functional groups .Applications De Recherche Scientifique

Synthesis Techniques and Applications

- A classic approach to synthesizing related compounds involves the Mannich reaction or reductive alkylation of aldehydes to obtain nitriles, which are then reduced to phenethylamines. Such techniques have been applied to synthesize analogs that include dihydroisoquinoline derivatives, highlighting the importance of the structural backbone similar to Benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate in medicinal chemistry (Short, Dunnigan, & Ours, 1973).

- The novel amination reactions of certain quinones, leading to the formation of morpholino-3-phenylbenzofurans, provide insights into the reactivity of compounds with similar structures to this compound, offering potential pathways for the development of new synthetic methodologies (Jurd, 1978).

Chemical Properties and Reactivity

- Research into the cyclization of certain anilides into dihydroquinoline sulfonic acid derivatives underlines the versatility of the dihydroisoquinoline skeleton in generating novel compounds, suggesting potential applications in the design of new molecules for pharmaceutical research (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- The organocatalytic enantioselective Pictet-Spengler approach to synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids demonstrates the compound's relevance in synthesizing biologically active molecules, indicating the broader applicability of its core structure in medicinal chemistry (Ruiz-Olalla et al., 2015).

Potential Applications in Drug Development

- Studies on the synthesis of tetrahydroisoquinolines as dopamine antagonists highlight the potential therapeutic applications of compounds structurally related to this compound in neurology and psychiatry, emphasizing the role of the dihydroisoquinoline core in developing drugs targeting the central nervous system (Ellefson, Prodan, Brougham, & Miller, 1980).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-28-19-13-11-18(12-14-19)25-15-22(20-9-5-6-10-21(20)23(25)26)24(27)29-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKCEIMPKUMODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)

![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)

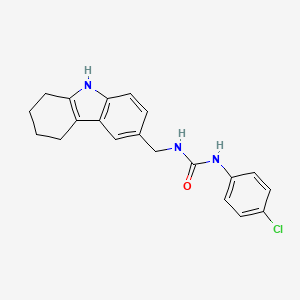

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2676099.png)

![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2676100.png)